molecular formula C9H2F8O B1654363 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one CAS No. 2227272-56-0

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one

Cat. No. B1654363
CAS RN: 2227272-56-0
M. Wt: 278.10
InChI Key: SUZXCKQNTXBNNU-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one, also known as DFTPP, is a compound of the perfluoroalkyl family. It is a colorless and odorless liquid that is soluble in water and other organic solvents. DFTPP is a highly stable compound that is used in a variety of applications. It is commonly used as a reagent in organic synthesis, as a catalyst, and as a solvent.

Mechanism of Action

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one acts as a Lewis acid, which is a type of acid that can donate a pair of electrons to a Lewis base. This allows it to act as a catalyst in a variety of reactions, such as the reaction of alkenes with bromine. In addition, 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one can act as a nucleophile, which is a type of molecule that can donate a pair of electrons to a Lewis acid. This allows it to act as a reagent in a variety of reactions, such as the reaction of alkyl halides with nucleophiles.
Biochemical and Physiological Effects
1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one has been found to be non-toxic and non-irritating when used in laboratory experiments. It has also been found to be non-mutagenic and non-carcinogenic. In addition, 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one has been found to be chemically and biologically stable, which makes it an ideal reagent for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one in laboratory experiments include its low toxicity and non-irritating nature. In addition, 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one is highly stable, which makes it an ideal reagent for use in a variety of reactions. However, 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one is not suitable for use in reactions involving highly reactive compounds, such as alkyl halides.

Future Directions

There are several future directions for the use of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one in laboratory experiments. These include the use of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one in the synthesis of new organic compounds, such as pharmaceuticals and dyes. In addition, 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one can be used in the synthesis of organometallic compounds, such as palladium complexes. Furthermore, 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one can be used in the synthesis of fluorinated compounds, such as fluorinated alcohols and fluorinated phenols. Finally, 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one can be used in the synthesis of polymers, such as polyfluorinated compounds.

Scientific Research Applications

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst, and as a solvent. In addition, 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one has been used in the synthesis of organic compounds, such as dyes and pharmaceuticals. It has also been used in the synthesis of organometallic compounds, such as palladium complexes. 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one has also been used in the synthesis of fluorinated compounds, such as fluorinated alcohols and fluorinated phenols.

properties

IUPAC Name

1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F8O/c10-5-3(7(18)9(15,16)17)1-2-4(6(5)11)8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZXCKQNTXBNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155803
Record name Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one

CAS RN

2227272-56-0
Record name Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227272-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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